tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
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Overview
Description
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a compound with the molecular formula C29H34N2O4S and a molecular weight of 506.66 g/mol . It is a white crystalline solid that is soluble in dichloromethane, ethyl acetate, and methanol . This compound is primarily used in organic synthesis and proteomics research .
Preparation Methods
The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves multiple steps. The starting material is typically cysteine, which undergoes protection of the amino and thiol groups. The amino group is protected with a tert-butoxycarbonyl (Boc) group, and the thiol group is protected with a trityl group. The methoxy and methylamide groups are introduced through subsequent reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and ethyl acetate, and the reactions are typically carried out at low temperatures to prevent decomposition .
Chemical Reactions Analysis
N-Boc-S-tritylcystein-N-methoxy-N-methylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can result in the formation of free thiols .
Scientific Research Applications
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein structure and function. In medicine, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is similar to other protected cysteine derivatives, such as N-Boc-cysteine and S-trityl-cysteine. it is unique in that it contains both Boc and trityl protecting groups, as well as methoxy and methylamide functional groups. This combination of protecting groups and functional groups gives it unique reactivity and makes it useful in a variety of synthetic applications .
Similar Compounds::- N-Boc-cysteine
- S-trityl-cysteine
- N-Boc-S-trityl-cysteine
Properties
Molecular Formula |
C29H34N2O4S |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33)/t25-/m0/s1 |
InChI Key |
PPCGNIONQKAWQY-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
Origin of Product |
United States |
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